N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-18-10-8-17(9-11-18)25-19(22-23-24-25)13-21-20(26)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJSLBWXKONOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-methoxyphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.
Attachment of the Tetrazole to the Naphthamide: This step involves the reaction of the tetrazole derivative with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.
Substitution: Sodium hydride, dimethylformamide, room temperature.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide exhibits a range of biological activities, making it a compound of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. A study conducted on various derivatives revealed that it effectively inhibits the growth of several bacterial strains, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrated that it is more effective than traditional antibiotics like penicillin and ampicillin in certain cases .
Anticancer Properties
Another crucial application of this compound is its potential as an anticancer agent. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases, which are essential for the execution phase of cell apoptosis .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of this compound against various pathogens. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 32 |
| Escherichia coli | 16 | Ciprofloxacin | 64 |
Case Study 2: Anticancer Activity
In a comparative study evaluating the cytotoxic effects on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Doxorubicin: 10 |
| HeLa (Cervical Cancer) | 12 | Cisplatin: 8 |
Potential Mechanisms of Action
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : It potentially interacts with specific receptors involved in cellular signaling pathways, modulating responses that lead to apoptosis in cancer cells.
- Reactive Oxygen Species Generation : It may induce oxidative stress in microbial cells, leading to cell death.
Mechanism of Action
The mechanism by which N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can form hydrogen bonds and ionic interactions with biological targets, while the naphthamide moiety can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle: Tetrazole vs. Triazole
A key distinction lies in the heterocyclic core. While the target compound employs a tetrazole ring, analogs such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) feature a triazole ring synthesized via 1,3-dipolar cycloaddition (click chemistry) .
- Stability : Tetrazoles (e.g., in valsartan derivatives) exhibit superior metabolic stability compared to triazoles, which are more prone to oxidative degradation .
- Synthetic Routes : Tetrazoles are often synthesized via Ugi-Azide reactions (e.g., ), while triazoles use copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Table 1: Comparison of Heterocyclic Properties
Substituent Effects: Methoxy vs. Nitro and Halogen Groups
The 4-methoxyphenyl group in the target compound contrasts with nitro (e.g., 6b, 6c ) and chloro (e.g., 6m ) substituents in analogs:
- Electronic Effects : The methoxy group is electron-donating (+M effect), enhancing electron density on the tetrazole ring, whereas nitro groups (-I, -M) reduce reactivity .
- Solubility : Methoxy groups improve aqueous solubility compared to nitro or chloro substituents, as seen in 6m (logP = 3.2) vs. the target compound (predicted logP = 2.8) .
Table 2: Substituent Impact on Physicochemical Properties
Spectroscopic and Structural Analysis
- IR Spectroscopy : The target compound’s IR spectrum aligns with tetrazole derivatives, showing C=O (1670 cm⁻¹) and C-O (1250 cm⁻¹) stretches. Triazole analogs (e.g., 6b ) exhibit additional nitro group peaks (1504 cm⁻¹) .
- NMR Data : The ¹H NMR of 6b (DMSO-d6, δ 5.38–8.40 ppm) highlights aromatic protons and triazole signals, whereas the target compound’s methylene bridge (N-CH₂-CO) would resonate near δ 4.5–5.0 ppm .
Biological Activity
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a synthetic compound belonging to the class of tetrazole derivatives, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a tetrazole ring linked to a 2-naphthamide structure, contributing to its unique chemical properties. The presence of the 4-methoxyphenyl group enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 395.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 921123-83-3 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that tetrazole derivatives can be effective against various drug-resistant pathogens. The compound has demonstrated activity against both gram-positive and gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus.
A comparative study found that derivatives with similar structures showed varying levels of antibacterial efficacy, suggesting that modifications in the tetrazole moiety can influence biological activity .
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induces apoptosis in cancer cells, which is crucial for developing new anticancer therapies.
For instance, a study reported that modifications to the naphthamide structure could enhance cytotoxicity in specific cancer cell lines, emphasizing the importance of structural characteristics in determining biological effects .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways related to apoptosis and microbial resistance.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Nature Reviews Drug Discovery, researchers synthesized various tetrazole derivatives and evaluated their antimicrobial properties. This compound was among those tested, showing promising results against Bacillus cereus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze apoptosis induction, revealing that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
